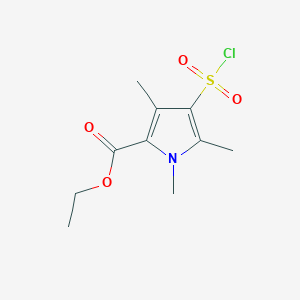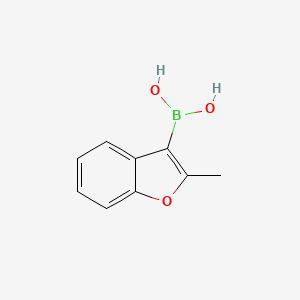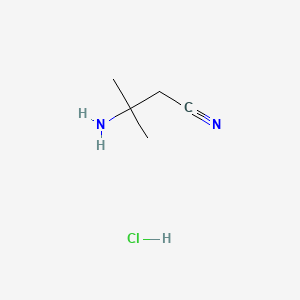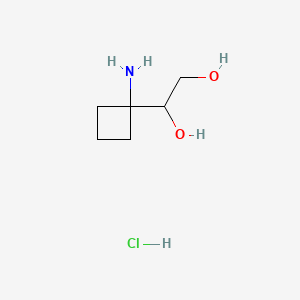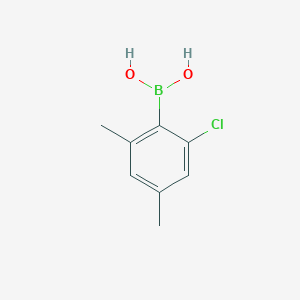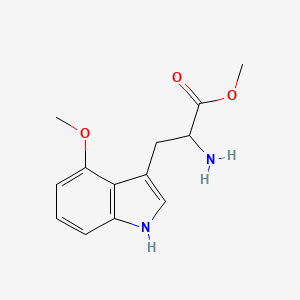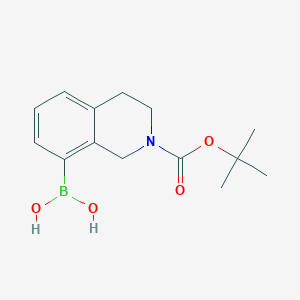
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a tetrahydroisoquinoline ring, which is further protected by a tert-butoxycarbonyl (Boc) group. The presence of the Boc group provides stability and facilitates various synthetic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid typically involves multiple steps One common approach starts with the protection of the amine group in 1,2,3,4-tetrahydroisoquinoline using tert-butoxycarbonyl chlorideThe reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors for better control and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to remove the Boc group, revealing the free amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Free amine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl structures .
Biology and Medicine
Its boronic acid group can interact with biological molecules, making it a candidate for enzyme inhibitors or other therapeutic agents .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid largely depends on its interactions with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its reactivity. This property is exploited in various chemical reactions and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid: Unique due to the presence of both a boronic acid group and a Boc-protected amine.
(tert-Butoxycarbonyl)-protected amino acids: Similar in terms of the Boc protection but lack the boronic acid group.
Boronic acids: Share the boronic acid functionality but do not have the tetrahydroisoquinoline structure.
Uniqueness
The combination of the Boc-protected amine and the boronic acid group in this compound provides a unique set of reactivity and stability, making it a versatile compound for various synthetic applications .
Properties
Molecular Formula |
C14H20BNO4 |
|---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-8-yl]boronic acid |
InChI |
InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-7-10-5-4-6-12(15(18)19)11(10)9-16/h4-6,18-19H,7-9H2,1-3H3 |
InChI Key |
OBTDOCUFJDDHTF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CN(CCC2=CC=C1)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)
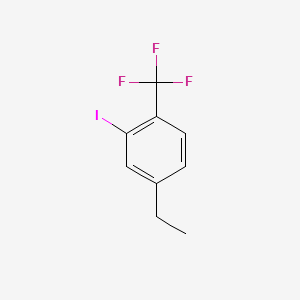
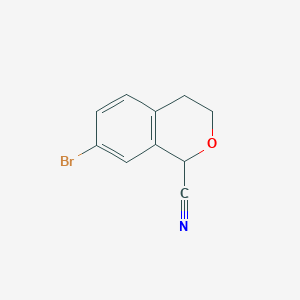
![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
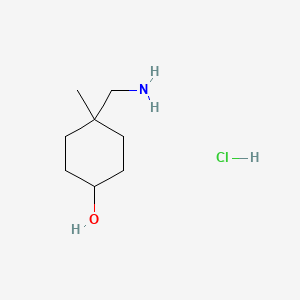
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
